molecular formula C15H15N3O B14308377 (2-Azido-2-methoxy-1-phenylethyl)benzene CAS No. 111238-39-2

(2-Azido-2-methoxy-1-phenylethyl)benzene

Cat. No.: B14308377
CAS No.: 111238-39-2
M. Wt: 253.30 g/mol
InChI Key: PHKZXBXUBJLSFK-UHFFFAOYSA-N
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Description

(2-Azido-2-methoxy-1-phenylethyl)benzene is an organic compound with the molecular formula C15H15N3O. It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a phenylethylbenzene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethylbenzene derivative with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) to introduce the azido group . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-Azido-2-methoxy-1-phenylethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), trimethylsilyl azide (Me3SiN3)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

    Amines: From reduction of the azido group

    Triazoles: From cycloaddition reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Azido-2-methoxy-1-phenylethyl)benzene is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazoles, which can interact with various molecular targets. These interactions can modulate biological pathways and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Azido-2-methoxyethyl)benzene
  • 1-Azido-1-prop-2-enoxypropane
  • 2-Ethyl-4-methyl-2,5-dihydro-1,3-oxazole

Uniqueness

(2-Azido-2-methoxy-1-phenylethyl)benzene is unique due to the presence of both an azido group and a methoxy group on a phenylethylbenzene backbone.

Properties

CAS No.

111238-39-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

(2-azido-2-methoxy-1-phenylethyl)benzene

InChI

InChI=1S/C15H15N3O/c1-19-15(17-18-16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3

InChI Key

PHKZXBXUBJLSFK-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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